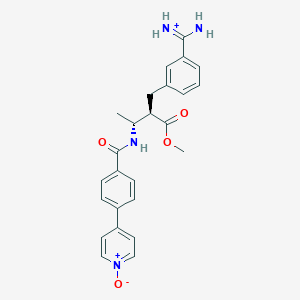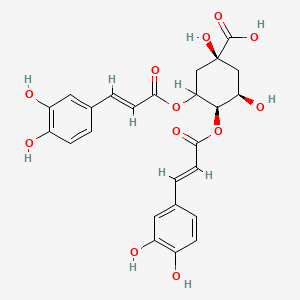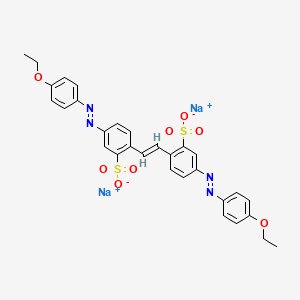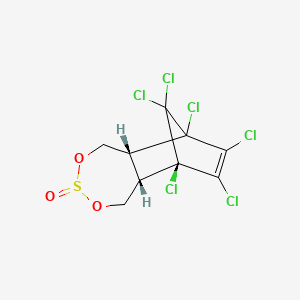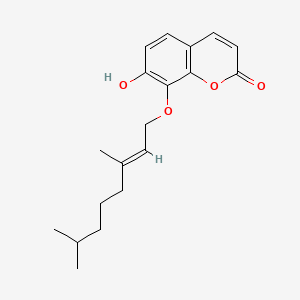![molecular formula C6H14BN3O3 B1231310 {3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)
{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(1,3,2-dioxaborolan-2-yl)oxy]propyl}guanidine is a member of the class of guanidines obtained by replacement of one of the amino hydrogens of guanidine itself by a (1,3,2-dioxaborolan-2-yl)oxypropyl group. It is a 1,3,2-dioxaborolane and a member of guanidines.
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Agonists Development
- The acylation of the guanidine group in compounds like 3-[(1,3,2-Dioxaborolan-2-yl)oxy]propylguanidine shows potential in developing potent histamine H4 receptor agonists. These agonists possess selectivity and intrinsic activity that are crucial in histamine receptor-related therapies and research (Igel et al., 2009).
Preventing Advanced Glycation Endproducts (AGEs) Formation
- Aminoguanidine, a derivative of guanidine, reacts with alpha,beta-dicarbonyl compounds to prevent the formation of AGEs. This aspect is vital in the study of diabetic complications and AGE-related disorders (Thornalley, 2003).
DNA Damage Investigation
- The reaction of aminoguanidine with Fe+3, showing DNA damage, provides a perspective on its potential use and effects in clinical settings, especially in the context of diabetes (Suji & Sivakami, 2006).
Development of Near-Infrared Fluorescent Probes
- The design of near-infrared fluorescence off-on probes using compounds with a dioxaborolan-2-yl group for detecting agents like benzoyl peroxide in biological samples showcases the application in fluorescence imaging and detection (Tian et al., 2017).
Vulnerability of Spinal Motor Neurons to Reactive Dicarbonyl Compounds
- Research on the vulnerability of spinal motor neurons to reactive compounds, including derivatives of guanidine, is significant for understanding the pathophysiology of neurodegenerative diseases (Shinpo et al., 2000).
Investigation of Antioxidant Properties
- The antioxidant properties of aminoguanidine and its derivatives have been studied by exploring their reactions with various oxidants, which is critical for understanding their potential role in biological systems (Xiang et al., 2019).
Development of Energetic Derivatives
- The synthesis of new energetic derivatives of nitroguanidine, which include the modification of guanidine frameworks, contributes to the development of materials with potential applications in explosive and propellant technologies (Wu et al., 2015).
Propiedades
Nombre del producto |
{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine |
|---|---|
Fórmula molecular |
C6H14BN3O3 |
Peso molecular |
187.01 g/mol |
Nombre IUPAC |
2-[3-(1,3,2-dioxaborolan-2-yloxy)propyl]guanidine |
InChI |
InChI=1S/C6H14BN3O3/c8-6(9)10-2-1-3-11-7-12-4-5-13-7/h1-5H2,(H4,8,9,10) |
Clave InChI |
QHANCKHXGBJANE-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCCN=C(N)N |
SMILES canónico |
B1(OCCO1)OCCCN=C(N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



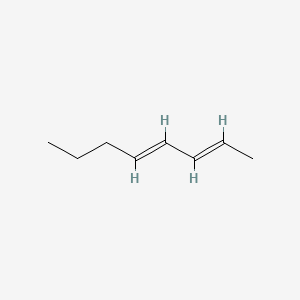
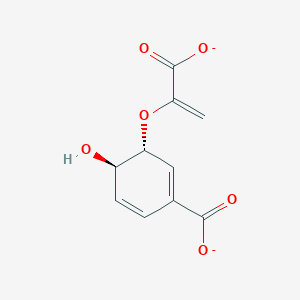
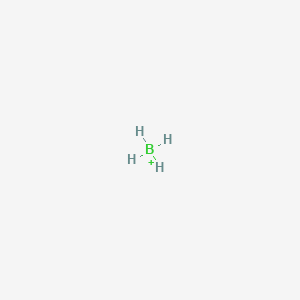
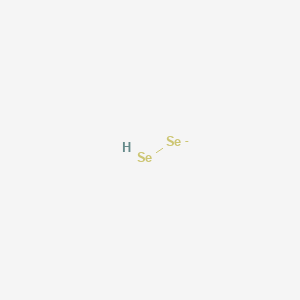
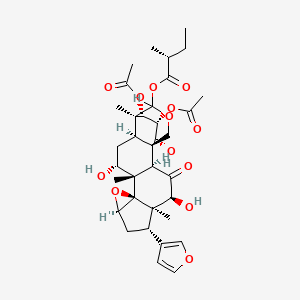
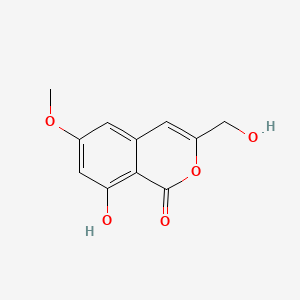
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)
